(7-Bromoquinolin-2-YL)methanamine
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Overview
Description
(7-Bromoquinolin-2-YL)methanamine: is a chemical compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and a methanamine group at the 2nd position of the quinoline ring structure makes this compound unique. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromoquinolin-2-YL)methanamine can be achieved through several methodsFor instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can yield 7-bromoquinolin-8-ol, which can then be converted to this compound through subsequent reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amination reactions under controlled conditions. The use of transition metal catalysts, ionic liquids, and green chemistry protocols can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: (7-Bromoquinolin-2-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted quinolines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
Chemistry: (7-Bromoquinolin-2-YL)methanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a probe to investigate the binding affinities and mechanisms of action of quinoline-based drugs .
Medicine: Quinoline derivatives, including this compound, have shown potential in the treatment of various diseases such as malaria, cancer, and bacterial infections. Their ability to interact with DNA and proteins makes them valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for applications in material science and nanotechnology .
Mechanism of Action
The mechanism of action of (7-Bromoquinolin-2-YL)methanamine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The bromine atom and methanamine group play crucial roles in binding to these targets, leading to various biological effects. For example, in medicinal applications, the compound can inhibit the activity of specific enzymes or interfere with DNA replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
(7-Bromoquinolin-6-YL)methanamine: Similar structure but with the bromine atom at the 6th position.
(4-Bromoquinolin-7-YL)methanamine: Bromine atom at the 4th position and methanamine group at the 7th position
Uniqueness: (7-Bromoquinolin-2-YL)methanamine is unique due to the specific positioning of the bromine atom and methanamine group, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
1196153-88-4 |
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Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.10 g/mol |
IUPAC Name |
(7-bromoquinolin-2-yl)methanamine |
InChI |
InChI=1S/C10H9BrN2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1-5H,6,12H2 |
InChI Key |
PXRZYXGLMKERJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)CN)Br |
Origin of Product |
United States |
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